N-[(1-Methyl-1H-indol-3-yl)methyl]cyclohexanamine
Description
Properties
IUPAC Name |
N-[(1-methylindol-3-yl)methyl]cyclohexanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2/c1-18-12-13(15-9-5-6-10-16(15)18)11-17-14-7-3-2-4-8-14/h5-6,9-10,12,14,17H,2-4,7-8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFMACMHFOGRMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CNC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Methyl-1H-indol-3-yl)methyl]cyclohexanamine typically involves the reaction of 1-methylindole with cyclohexylamine under specific conditions. One common method includes the use of a condensation reaction where 1-methylindole is reacted with cyclohexylamine in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[(1-Methyl-1H-indol-3-yl)methyl]cyclohexanamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups into the indole ring .
Scientific Research Applications
Scientific Research Applications of N-[(1-Methyl-1H-indol-3-yl)methyl]cyclohexanamine
This compound is an indole derivative that is of interest in both chemical and biological research, with potential applications in medicinal chemistry as a lead compound for drug development and as a building block in synthetic chemistry. Indole derivatives, including this compound, are known for their significant biological activities and presence in various natural products.
Antiproliferative Activity:
- This compound exhibits significant antiproliferative activity in cancer cell lines, suggesting potential therapeutic applications in oncology.
- Studies on related compounds, such as N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides, have shown effective antiproliferative activities against HeLa, MCF-7, and HT-29 cancer cell lines . One such compound, 7d, displayed potent antiproliferative activities and induced cell apoptosis in a dose-dependent manner, arresting cells in the G2/M phase and inhibiting tubulin polymerization .
Interaction with Tubulin:
- The mechanism of action for this compound primarily involves its interaction with tubulin, which is essential for microtubule dynamics within cells.
- Compound 7d, a related compound, was found to be a tubulin polymerization inhibitor, with molecular docking studies and bioactive behaviors consistent with that of colchicine .
Synthesis and Reactions:
- This compound is synthesized through the reaction of indole-3-carboxaldehyde with cyclohexylamine, typically involving a reducing agent to facilitate the reaction. In industrial settings, similar synthetic routes are employed but optimized for larger-scale production, using techniques such as continuous flow reactors to enhance yield and purity, alongside purification methods like column chromatography.
- The compound can undergo various reactions, utilizing common reagents, and yielding products depending on the specific conditions used.
Physicochemical Properties:
- This compound typically appears as a white solid with a melting point around 114–115 °C and exhibits good solubility in organic solvents like methanol and ethanol.
- The compound exhibits basic properties due to the presence of an amine group, allowing it to participate in various chemical reactions such as nucleophilic substitutions and complex formations with metal ions.
Applications in Synthesis:
- Indoles, in general, have found applications in the synthesis of diverse heterocyclic compounds . For example, they can be used in one-pot cyclocondensation reactions to prepare indol-3-yl)hydrazineyl thiazole derivatives with antibacterial activity . They can also be reacted with formaldehyde and tertiary aromatic amines in the presence of a catalyst to create other heterocyclic compounds with anticancer activity .
Mechanism of Action
The mechanism of action of N-[(1-Methyl-1H-indol-3-yl)methyl]cyclohexanamine involves its interaction with specific molecular targets and pathways. For example, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s effects are mediated through its binding to specific proteins and enzymes, disrupting their normal function .
Comparison with Similar Compounds
Key Findings from Comparative Studies
In contrast, the target compound’s unsubstituted indole may favor interactions with dopamine receptors.
Steric and Solubility Profiles : The tosylpiperidine group in compound 49 introduces a sulfonamide moiety, improving aqueous solubility but adding steric hindrance. The target compound’s simpler structure may offer better blood-brain barrier penetration.
Heterocycle Influence : Benzotriazole derivatives (e.g., ) exhibit distinct reactivity in metal-catalyzed C–H functionalization due to their N,O-bidentate directing groups. The target compound’s indole group, however, is more commonly associated with tryptophan-like bioactivity.
Synthetic Complexity : Imidazole-containing analogs (e.g., ) require multi-step protection-deprotection strategies, whereas the target compound’s synthesis is likely more straightforward, as seen in similar indole-alkylamine couplings .
Pharmacological and Industrial Relevance
- Indole Derivatives: The target compound’s indole core aligns with structures in antidepressants (e.g., vortioxetine) and antipsychotics. Its unsubstituted indole may prioritize selectivity for specific monoamine transporters .
- Benzotriazole Analogs : Used in materials science (e.g., corrosion inhibitors) rather than pharmacology, highlighting divergent applications despite structural similarities .
Biological Activity
N-[(1-Methyl-1H-indol-3-yl)methyl]cyclohexanamine is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and neuropharmacology. This article reviews its synthesis, biological evaluation, and the mechanisms underlying its activity based on diverse research findings.
- Molecular Formula : C15H20N2
- Molecular Weight : 242.36 g/mol
- Structure : The compound features an indole moiety linked to a cyclohexanamine, providing unique pharmacological properties.
Synthesis
The synthesis of this compound involves several steps, primarily focusing on the functionalization of the indole ring and the cyclohexane structure. The synthetic pathway typically includes:
- Formation of the indole derivative.
- Alkylation with cyclohexanamine.
- Purification through crystallization or chromatography.
Antiproliferative Activity
Recent studies have evaluated the antiproliferative effects of derivatives related to this compound against various cancer cell lines, including HeLa, MCF-7, and HT-29. Notably:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 7d | HeLa | 0.52 | Induces apoptosis, inhibits tubulin polymerization |
| 7d | MCF-7 | 0.34 | Cell cycle arrest in G2/M phase |
| 7d | HT-29 | 0.86 | Similar to colchicine's mechanism |
The compound 7d demonstrated potent activities against all three tumor cell lines, indicating its potential as a chemotherapeutic agent. Mechanistic studies revealed that it induces cell apoptosis in a dose-dependent manner and arrests cells in the G2/M phase of the cell cycle .
Neuropharmacological Effects
The indole structure is known for its interaction with serotonin receptors, which may suggest antidepressant properties for this compound. Research has shown that compounds with similar structures can act as dual inhibitors of norepinephrine and serotonin reuptake, providing a basis for potential antidepressant activity .
Structure-Activity Relationship (SAR)
A structure-activity relationship study indicated that modifications to the indole and cyclohexane components significantly influence biological activity. For instance, variations in substituents on the indole ring can enhance binding affinity to target proteins involved in cancer proliferation and apoptosis .
Case Studies
- Case Study on Cancer Cell Lines : A study conducted on various derivatives showed that specific modifications led to enhanced antiproliferative effects against MCF-7 cells, suggesting that targeted structural changes could optimize therapeutic efficacy.
- Neuropharmacological Assessment : In vivo studies indicated that certain analogs exhibited significant antidepressant-like effects in animal models, providing preliminary evidence for their potential use in treating mood disorders.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[(1-Methyl-1H-indol-3-yl)methyl]cyclohexanamine, and how can purity be optimized?
- Methodology : A multi-step synthesis involving alkylation of 1-methylindole with a cyclohexanamine derivative is typical. For purity, use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity via HPLC (>98%) with a C18 column and UV detection at 254 nm. Monitor intermediates using thin-layer chromatography (TLC) .
- Key considerations : Protect indole NH groups during reactions (e.g., using Boc protection) to prevent side reactions.
Q. How should researchers characterize this compound spectroscopically?
- Methodology :
- NMR : Use - and -NMR in CDCl or DMSO-d to confirm the indole methyl (δ ~3.7 ppm) and cyclohexyl protons (δ ~1.2–2.2 ppm). Compare with spectral libraries for indole derivatives .
- IR : Look for N-H stretches (indole, ~3400 cm) and C-N stretches (~1250 cm) .
- Mass spectrometry : Confirm molecular ion [M+H] via ESI-MS and compare with theoretical m/z.
Q. What safety protocols are critical for handling this compound?
- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation and skin contact. In case of exposure, rinse with water for 15+ minutes and seek medical attention .
- Storage : Keep in airtight containers under inert gas (N/Ar) at –20°C to prevent oxidation. Ensure compatibility with glass or PTFE-lined caps .
Advanced Research Questions
Q. How can computational methods predict the reactivity or binding affinity of this compound?
- Methodology :
- DFT calculations : Use Gaussian or ORCA to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Molecular docking : Dock the compound into target receptors (e.g., serotonin receptors) using AutoDock Vina. Validate with binding free energy calculations (MM-PBSA) .
- Validation : Cross-check computational results with experimental SAR studies (e.g., substituent effects on activity) .
Q. How to resolve contradictions in thermodynamic data (e.g., solubility, stability) from different sources?
- Methodology :
- Solubility : Perform shake-flask experiments in buffered solutions (pH 1–12) and quantify via UV-Vis spectroscopy. Compare with NIST data, noting discrepancies due to isomerism or impurities .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS .
- Best practice : Report solvent purity and temperature control to ensure reproducibility.
Q. What strategies are effective for analyzing its biological activity in vitro?
- Assay design :
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Receptor binding : Radioligand displacement assays (e.g., -LSD for serotonin receptors) with Scatchard analysis for K values .
- Controls : Include known agonists/antagonists (e.g., ketanserin) and validate with siRNA knockdown of target receptors.
Q. How to address challenges in chromatographic separation of structurally similar impurities?
- Methodology :
- HPLC optimization : Use a chiral column (e.g., Chiralpak AD-H) with isopropanol/hexane for enantiomeric separation. Adjust column temperature (25–40°C) to improve resolution .
- MS detection : Employ high-resolution Q-TOF to distinguish impurities with similar m/z (e.g., methyl vs. ethyl derivatives) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
